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molecular formula C8H15N3O B8606043 1-(1-Butoxyethyl)-1H-1,2,4-triazole CAS No. 62843-52-1

1-(1-Butoxyethyl)-1H-1,2,4-triazole

Cat. No. B8606043
M. Wt: 169.22 g/mol
InChI Key: NRKKTPXKEYHVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04394380

Procedure details

Crude n-butyl 1-chloroethyl ether (Straus and Weber, Ann, 1932, 498, 124) was treated with 1,2,4-triazole (2.4 g) in acetonitrile (50 ml) to give at once a precipitate. The mixture was refluxed for 2 hours. The solvent was removed under reduced pressure. The residue was treated with water and extracted with diethyl ether. The ethereal layer was washed with water and dried over magnesium sulphate, and the solvent was removed to give the title product as a colourless oil, which was shown by GLC to be 95% pure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([O:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH3:3].[NH:9]1[CH:13]=[N:12][CH:11]=[N:10]1>C(#N)C>[N:9]1([CH:2]([O:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH3:3])[CH:13]=[N:12][CH:11]=[N:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)OCCCC
Name
Quantity
2.4 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give at once a precipitate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The ethereal layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)C(C)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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